molecular formula C18H14N2O2S B2909203 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097883-19-5

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2909203
CAS No.: 2097883-19-5
M. Wt: 322.38
InChI Key: IRXGHAFYUDSNBH-UHFFFAOYSA-N
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Description

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with cyano, furan, and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., NH₃) for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the cyano group may produce the corresponding amine derivative.

Scientific Research Applications

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-[2-(furan-2-yl)ethyl]benzamide
  • 3-cyano-N-[2-(thiophen-2-yl)ethyl]benzamide
  • 3-cyano-N-[2-(pyridin-2-yl)ethyl]benzamide

Uniqueness

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This dual heterocyclic system can enhance its potential interactions with biological targets and its utility in materials science.

Properties

IUPAC Name

3-cyano-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-11-13-4-1-5-14(10-13)18(21)20-12-15(16-6-2-8-22-16)17-7-3-9-23-17/h1-10,15H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXGHAFYUDSNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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